molecular formula C8H8BrN5 B8648157 6-(Bromomethyl)pyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 76807-56-2

6-(Bromomethyl)pyrido[3,2-d]pyrimidine-2,4-diamine

Cat. No. B8648157
M. Wt: 254.09 g/mol
InChI Key: SCQPBWLXSDOSRS-UHFFFAOYSA-N
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Patent
US05866580

Procedure details

A suspension of 0.72 g (3.77 mmol) of 6 in 12 mL dry THF was stirred for 8 hours with 1 mL of phosphorus tribromide. The precipitated solid was filtered, washed with cold 50% THF-Ether, and dried to give 7. Because of the instability, this compound was not purified further. The 1HNMR showed that the majority of the solid was the desired compound.
Name
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4]([NH2:14])[C:5]2[N:11]=[C:10]([CH2:12]O)[CH:9]=[CH:8][C:6]=2[N:7]=1.P(Br)(Br)[Br:16]>C1COCC1>[NH2:1][C:2]1[N:3]=[C:4]([NH2:14])[C:5]2[N:11]=[C:10]([CH2:12][Br:16])[CH:9]=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
NC=1N=C(C2=C(N1)C=CC(=N2)CO)N
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with cold 50% THF-Ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 7
CUSTOM
Type
CUSTOM
Details
Because of the instability, this compound was not purified further

Outcomes

Product
Name
Type
Smiles
NC=1N=C(C2=C(N1)C=CC(=N2)CBr)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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